molecular formula C17H17N3O2 B2412103 1-(4-Tert-butylphenyl)-4-nitroindazole CAS No. 1203661-96-4

1-(4-Tert-butylphenyl)-4-nitroindazole

Cat. No. B2412103
CAS RN: 1203661-96-4
M. Wt: 295.342
InChI Key: RSFBKSXQDXMJGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of indazole, which is a type of organic compound. The “1-(4-Tert-butylphenyl)” part suggests that a tert-butylphenyl group is attached to the first position of the indazole .


Synthesis Analysis

While specific synthesis methods for “1-(4-Tert-butylphenyl)-4-nitroindazole” are not available, similar compounds are often synthesized through various organic reactions, including acid-catalyzed alkylation .


Molecular Structure Analysis

The molecular structure of “1-(4-Tert-butylphenyl)-4-nitroindazole” would likely involve an indazole core with a tert-butylphenyl group attached at the 1-position .


Chemical Reactions Analysis

Phenols, such as 4-tert-Butylphenol, do not behave as organic alcohols, as one might guess from the presence of a hydroxyl (-OH) group in their structure. Instead, they react as weak organic acids .

Scientific Research Applications

Parkinson's Disease Research

1-(4-Tert-butylphenyl)-4-nitroindazole has been studied for its potential role in neurodegenerative disorders like Parkinson's disease. Research indicates that compounds like 7-Nitroindazole, which is structurally related to 1-(4-Tert-butylphenyl)-4-nitroindazole, can inhibit neuronal nitric oxide synthase and may protect against neurotoxicity in Parkinson's disease models (Hantraye et al., 1996).

Synthesis and Characterization

The synthesis and characterization of derivatives related to 1-(4-Tert-butylphenyl)-4-nitroindazole have been explored in various studies. For instance, tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, a compound related to 1-(4-Tert-butylphenyl)-4-nitroindazole, has been synthesized and studied, highlighting the compound's significance as an intermediate for the synthesis of biologically active compounds (Liu Ya-hu, 2010).

Chemical Properties and Reactivity

The chemical properties and reactivity of compounds similar to 1-(4-Tert-butylphenyl)-4-nitroindazole, like 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-nitroindazole, have been studied, demonstrating their potential in various chemical reactions (Ukhin et al., 1994).

Anticonvulsant Effects

Investigations into the anticonvulsant effects of 7-Nitroindazole, a compound structurally similar to 1-(4-Tert-butylphenyl)-4-nitroindazole, suggest potential applications in neurological conditions (Matsumura et al., 2008).

DNA and Protein Binding

Research has also focused on the binding properties of related compounds with DNA and proteins, which is crucial for understanding their potential therapeutic applications (Mukhopadhyay et al., 2015).

Antimycobacterial Activities

Compounds structurally similar to 1-(4-Tert-butylphenyl)-4-nitroindazole have been evaluated for their antimycobacterial activities, indicating potential applications in treating bacterial infections (Sriram et al., 2007).

Safety and Hazards

While specific safety and hazard information for “1-(4-Tert-butylphenyl)-4-nitroindazole” is not available, similar compounds can be irritants and may cause difficulty breathing if inhaled .

properties

IUPAC Name

1-(4-tert-butylphenyl)-4-nitroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-17(2,3)12-7-9-13(10-8-12)19-15-5-4-6-16(20(21)22)14(15)11-18-19/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFBKSXQDXMJGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C3=C(C=N2)C(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-tert-butylphenyl)-4-nitro-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.